molecular formula C17H12N4O3S B2703744 4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide CAS No. 2034566-24-8

4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide

Cat. No.: B2703744
CAS No.: 2034566-24-8
M. Wt: 352.37
InChI Key: GKFARKCXTGZNEV-UHFFFAOYSA-N
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Description

4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide is an intriguing compound with a unique molecular structure. This compound is composed of a chromene core with functional groups that contribute to its distinctive chemical and biological properties. Notably, the 1H-1,2,3-triazolyl moiety and thiophen-3-yl group attached to the chromene ring are expected to confer specific reactivity and interaction characteristics.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step procedures:

  • Step 1: : Synthesis of the chromene core.

  • Step 2: : Incorporation of the 1H-1,2,3-triazolyl moiety through a click chemistry reaction.

  • Step 3: : Attachment of the thiophen-3-yl group.

Industrial production methods: : Industrial production may employ scalable techniques such as:

  • Catalytic processes: : Utilizing catalysts to enhance reaction efficiency.

  • High-throughput synthesis: : Automating the synthesis to increase yield and reduce production time.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation, resulting in modifications to the chromene ring.

  • Reduction: : The triazolyl group may be reduced under specific conditions.

  • Substitution: : Halogenation or alkylation reactions can occur at various reactive sites.

Common reagents and conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: : Alkyl halides, halogenating agents.

Major products formed

  • Oxidation products: : Modified chromene derivatives.

  • Reduction products: : Altered triazolyl compounds.

  • Substitution products: : Halogenated or alkylated derivatives.

Scientific Research Applications

In chemistry

  • Catalysts: : The compound’s unique structure may allow it to function as a catalyst in organic reactions.

  • Chemical probes: : Useful in mechanistic studies of biological pathways.

In biology

  • Biological assays: : Employed in assays to determine its biological activity.

  • Biomolecular interactions: : Studying interactions with proteins or nucleic acids.

In medicine

  • Pharmacological studies: : Potential as a lead compound in drug development.

  • Therapeutic applications: : Investigated for its therapeutic potential in treating specific diseases.

In industry

  • Material science: : Its properties may be harnessed in the development of new materials.

  • Industrial catalysts: : Potential to be used in industrial catalytic processes.

Mechanism of Action

Effects: : The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Molecular targets and pathways :

  • Enzyme inhibition: : Acts as an inhibitor for specific enzymes.

  • Receptor binding: : Binds to receptors, influencing signal transduction pathways.

  • Pathway modulation: : Modulates biochemical pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar compounds

  • 4-oxo-chromene derivatives: : Share the chromene core but lack the triazolyl moiety.

  • Triazole compounds: : Compounds with the triazolyl group but different core structures.

Uniqueness

  • Structural uniqueness: : The combination of chromene, triazole, and thiophene groups is distinctive.

  • Enhanced properties: : Specific combination results in unique reactivity and interaction profiles compared to similar compounds.

And there you go! What do you think?

Properties

IUPAC Name

4-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-14-7-16(24-15-4-2-1-3-13(14)15)17(23)18-8-11-9-21(20-19-11)12-5-6-25-10-12/h1-7,9-10H,8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFARKCXTGZNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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